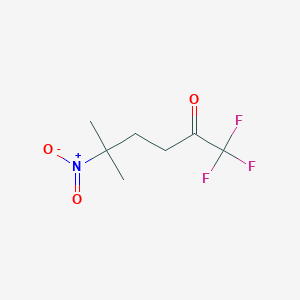
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- is an organic compound with a unique structure that includes trifluoromethyl and nitro functional groups
Métodos De Preparación
The synthesis of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- typically involves multiple steps. One common method includes the nitration of 2-Hexanone, 1,1,1-trifluoro-5-methyl- using nitric acid under controlled conditions. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Análisis De Reacciones Químicas
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparación Con Compuestos Similares
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- can be compared with similar compounds such as:
2-Hexanone, 1,1,1-trifluoro-5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hexanone, 5-methyl-5-nitro-: Lacks the trifluoromethyl group, affecting its stability and lipophilicity.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with different functional groups, used in different applications.
The uniqueness of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- lies in its combination of trifluoromethyl and nitro groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
168898-14-4 |
|---|---|
Fórmula molecular |
C7H10F3NO3 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C7H10F3NO3/c1-6(2,11(13)14)4-3-5(12)7(8,9)10/h3-4H2,1-2H3 |
Clave InChI |
WTGCTKPWTFELSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


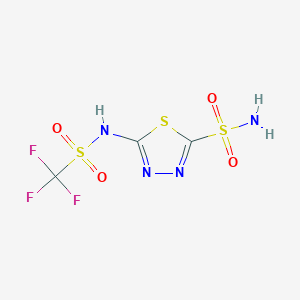
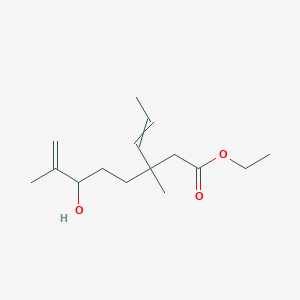
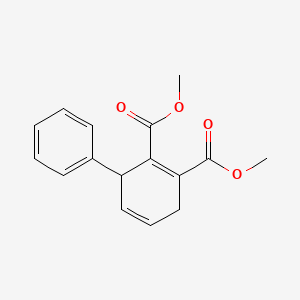
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
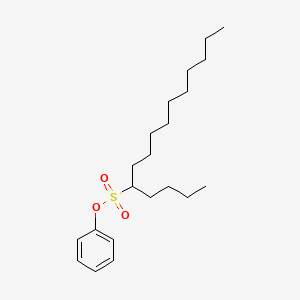
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
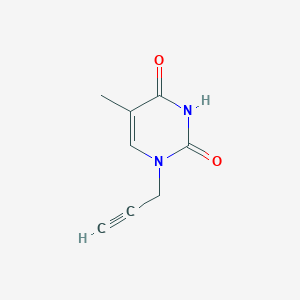
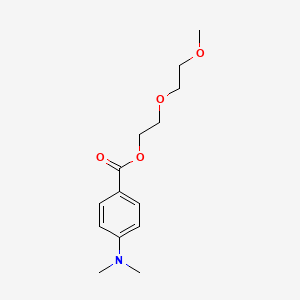
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
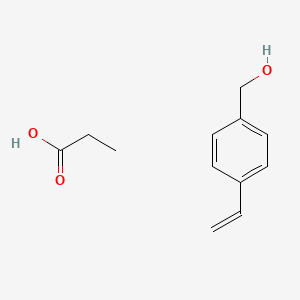
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
